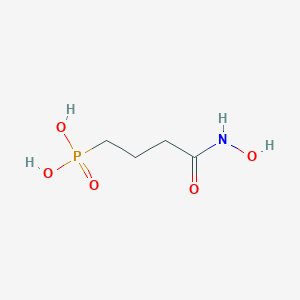
N-Hydroxy-4-phosphonobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-4-phosphonobutanamide (HPB) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a phosphonate derivative that has been synthesized through a few different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
N-Hydroxy-4-phosphonobutanamide works by inhibiting the activity of enzymes that are involved in various biological processes, including DNA synthesis, protein synthesis, and cell proliferation. It does this by forming a complex with metal ions, which then binds to the active site of the enzyme, inhibiting its activity. This mechanism of action has been studied extensively, and it is believed that N-Hydroxy-4-phosphonobutanamide has the potential to be used as a therapeutic agent for various diseases.
Efectos Bioquímicos Y Fisiológicos
N-Hydroxy-4-phosphonobutanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have a protective effect on the liver, reducing the damage caused by various toxins. In addition, it has been shown to increase the activity of certain enzymes that are involved in the metabolism of drugs and toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Hydroxy-4-phosphonobutanamide in lab experiments is its ability to inhibit the activity of enzymes involved in various biological processes. This makes it a useful tool for studying the mechanisms of these processes and for developing new therapeutic agents. However, one of the limitations of using N-Hydroxy-4-phosphonobutanamide is its potential toxicity, which can vary depending on the dose and duration of exposure. This makes it important to use caution when working with N-Hydroxy-4-phosphonobutanamide and to follow proper safety protocols.
Direcciones Futuras
There are many future directions for research on N-Hydroxy-4-phosphonobutanamide, including further studies on its mechanism of action, its potential applications in medicine and agriculture, and its toxicity. In addition, there is a need for more studies on the optimal dosage and duration of exposure to N-Hydroxy-4-phosphonobutanamide, as well as its potential side effects. Overall, N-Hydroxy-4-phosphonobutanamide is a promising compound that has the potential to be used in various fields, and further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
N-Hydroxy-4-phosphonobutanamide can be synthesized through a few different methods, including the reaction of N-hydroxysuccinimide with 4-phosphonobutyric acid and the reaction of N-hydroxyphthalimide with 4-phosphonobutyric acid. The latter method is more commonly used due to its higher yield and simplicity. The synthesis of N-Hydroxy-4-phosphonobutanamide involves a series of reactions, including esterification, hydrolysis, and acylation. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
N-Hydroxy-4-phosphonobutanamide has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, it has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for cancer treatment. In agriculture, it has been used as a plant growth regulator to increase crop yield. In industry, it has been used as a chelating agent and corrosion inhibitor.
Propiedades
Número CAS |
146086-80-8 |
|---|---|
Nombre del producto |
N-Hydroxy-4-phosphonobutanamide |
Fórmula molecular |
C4H8NO5P-2 |
Peso molecular |
183.1 g/mol |
Nombre IUPAC |
[4-(hydroxyamino)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10) |
Clave InChI |
AKXSFRVADDCWTF-UHFFFAOYSA-N |
SMILES |
C(CC(=O)NO)CP(=O)(O)O |
SMILES canónico |
C(CC(=O)NO)CP(=O)([O-])[O-] |
Otros números CAS |
146086-80-8 |
Sinónimos |
4PBH N-hydroxy-4-phosphonobutanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



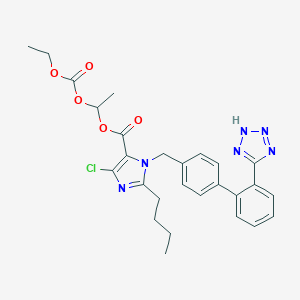

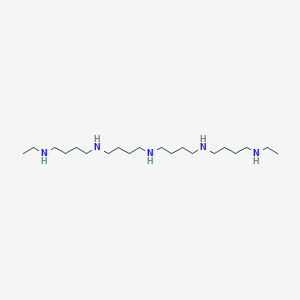
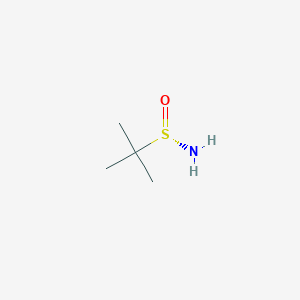
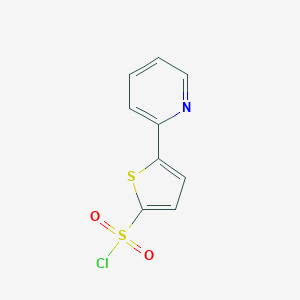
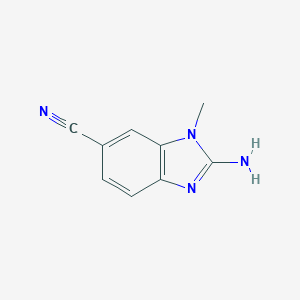
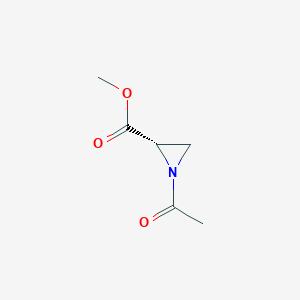
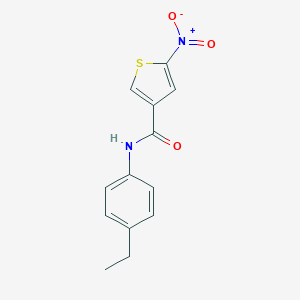
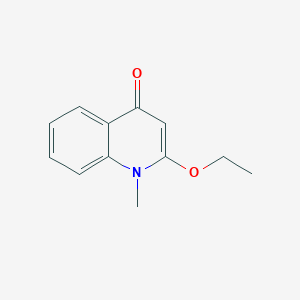
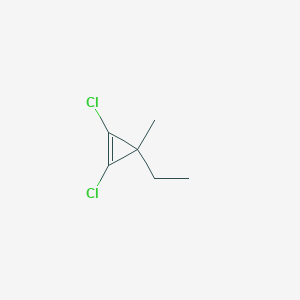
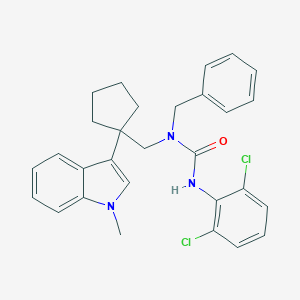
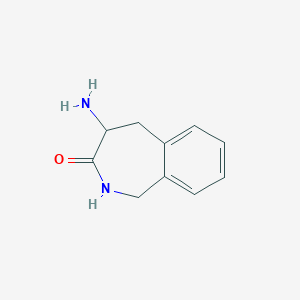
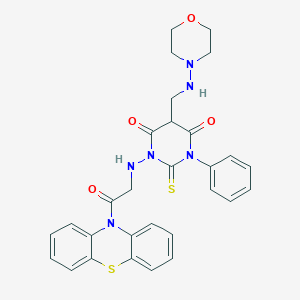
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)